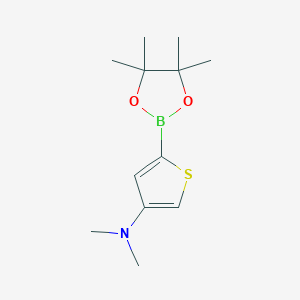
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)thiophene-2-boronic acid pinacol ester is a chemical compound that has garnered significant interest in scientific research due to its unique properties and applications. This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is often used in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)thiophene-2-boronic acid pinacol ester typically involves the following steps:
Boronic Acid Formation: Thiophene-2-carboxylic acid is first converted to its boronic acid derivative using a boronic acid reagent such as bis(pinacolato)diboron in the presence of a catalyst like palladium.
Esterification: The boronic acid is then esterified with pinacol to form the pinacol ester derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Dimethylamino)thiophene-2-boronic acid pinacol ester undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Oxidized/Reduced Derivatives: Depending on the specific reaction conditions.
Substituted Thiophenes: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)thiophene-2-boronic acid pinacol ester is widely used in scientific research due to its versatility and reactivity. Its applications include:
Organic Synthesis: It is a key reagent in cross-coupling reactions, which are essential for constructing complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients.
Material Science: It is employed in the development of advanced materials, such as organic semiconductors and polymers.
Biology: It can be used as a building block for bioconjugation and labeling of biomolecules.
Mecanismo De Acción
The mechanism by which 4-(dimethylamino)thiophene-2-boronic acid pinacol ester exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved are typically the organic substrates that are being coupled.
Comparación Con Compuestos Similares
4-(Dimethylamino)pyridine (DMAP): Another compound with a dimethylamino group, but with a pyridine ring instead of thiophene.
Boronic Acids: Other boronic acid derivatives used in cross-coupling reactions.
Uniqueness: 4-(Dimethylamino)thiophene-2-boronic acid pinacol ester is unique due to its thiophene ring, which imparts different electronic and steric properties compared to pyridine-based compounds. This makes it particularly useful in specific types of chemical reactions and applications.
Propiedades
Fórmula molecular |
C12H20BNO2S |
|---|---|
Peso molecular |
253.17 g/mol |
Nombre IUPAC |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-amine |
InChI |
InChI=1S/C12H20BNO2S/c1-11(2)12(3,4)16-13(15-11)10-7-9(8-17-10)14(5)6/h7-8H,1-6H3 |
Clave InChI |
JVQGOYINVXJPRK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-2,2-dimethyl-5-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B15362352.png)








![7-(3-(5-formyl-1H-benzo[d][1,2,3]triazol-1-yl)propyl)-7-azaspiro[3.5]nonan-2-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B15362403.png)


![6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid](/img/structure/B15362424.png)

